molecular formula C4H8ClNO B1595146 3-Chloro-n-methylpropanamide CAS No. 41789-28-0

3-Chloro-n-methylpropanamide

Cat. No.: B1595146
CAS No.: 41789-28-0
M. Wt: 121.56 g/mol
InChI Key: UZWXYEHTFDWCIS-UHFFFAOYSA-N
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Description

3-Chloro-n-methylpropanamide is an organic compound with the molecular formula C₄H₈ClNO. It is a derivative of propanamide, where a chlorine atom is substituted at the third position and a methyl group is attached to the nitrogen atom. This compound is known for its applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chloro-n-methylpropanamide can be synthesized through several methods. One common method involves the reaction of 3-chloropropionyl chloride with methylamine. The reaction typically occurs in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to prevent side reactions.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using automated reactors. The process includes the careful addition of reactants, maintaining optimal temperature and pressure conditions, and using catalysts to enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-n-methylpropanamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of different derivatives.

    Reduction Reactions: The compound can be reduced to form 3-chloro-n-methylpropanamine using reducing agents like lithium aluminum hydride.

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to produce 3-chloropropanoic acid and methylamine.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) in aqueous solution.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in water.

Major Products:

    Substitution: Various substituted amides.

    Reduction: 3-chloro-n-methylpropanamine.

    Hydrolysis: 3-chloropropanoic acid and methylamine.

Scientific Research Applications

3-Chloro-n-methylpropanamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of medicinal compounds.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-chloro-n-methylpropanamide involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or disrupt cellular processes by binding to active sites or altering protein structures. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

    3-Chloro-n-ethylpropanamide: Similar structure but with an ethyl group instead of a methyl group.

    3-Chloro-n-phenylpropanamide: Contains a phenyl group attached to the nitrogen atom.

    3-Chloro-n-isopropylpropanamide: Features an isopropyl group instead of a methyl group.

Uniqueness: 3-Chloro-n-methylpropanamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its reactivity and applications differ from those of its analogs, making it valuable in specific synthetic and industrial processes.

Properties

IUPAC Name

3-chloro-N-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8ClNO/c1-6-4(7)2-3-5/h2-3H2,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZWXYEHTFDWCIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40290246
Record name 3-chloro-n-methylpropanamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41789-28-0
Record name 3-Chloro-N-methylpropanamide
Source ChemIDplus
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Record name 41789-28-0
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Record name 3-chloro-n-methylpropanamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-N-methylpropanamide
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Record name 3-CHLORO-N-METHYLPROPANAMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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